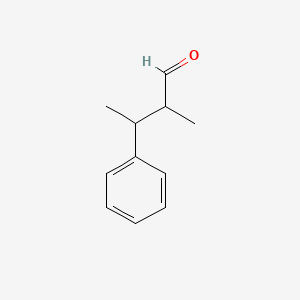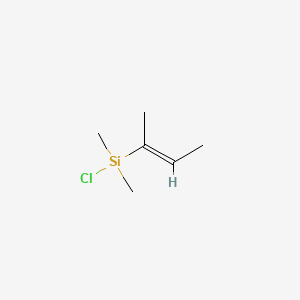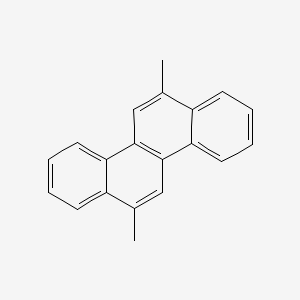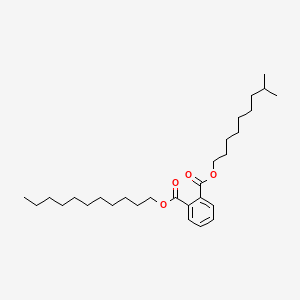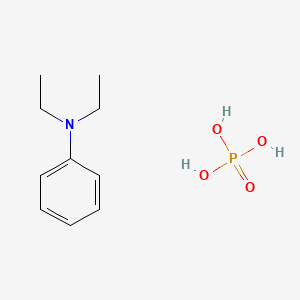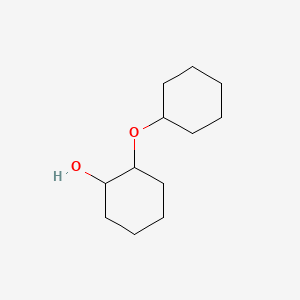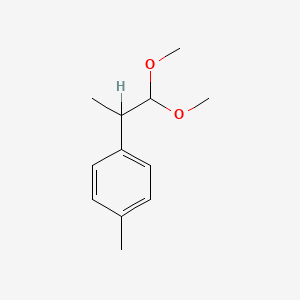
(Dimethylamino)dimethylindium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)dimethylindium typically involves the reaction of indium trichloride with dimethylamine and a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as thermal atomic layer deposition. This method involves the use of this compound as a liquid precursor, which reacts with ozone as an oxygen source to form thin films of indium oxide .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylamino)dimethylindium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen sources to form indium oxide.
Substitution: Can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ozone for oxidation and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include indium oxide and substituted indium compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
(Dimethylamino)dimethylindium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds.
Biology: Investigated for potential biological activities and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of thin films for electronic devices, such as transistors and LEDs
Mecanismo De Acción
The mechanism of action of (Dimethylamino)dimethylindium involves its ability to act as a precursor for the formation of indium oxide thin films. The compound reacts with ozone to form a crystalline indium oxide structure, which is then used in various electronic applications. The molecular targets and pathways involved in this process include the interaction of the indium atom with oxygen atoms to form a stable oxide network .
Comparación Con Compuestos Similares
Similar Compounds
- Indium Diisopropyldithiocarbamate
- Indium (III) Tris (trifluoromethanesulfonimide)
- Indium (III) Phthalocyanine Chloride
Uniqueness
(Dimethylamino)dimethylindium is unique due to its specific combination of dimethylamino and dimethyl groups attached to the indium atom. This unique structure allows it to act as an effective precursor for the formation of indium oxide thin films, which are essential in the production of high-performance electronic devices .
Propiedades
Número CAS |
92274-82-3 |
|---|---|
Fórmula molecular |
C4H12InN |
Peso molecular |
188.96 g/mol |
Nombre IUPAC |
N-dimethylindiganyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6N.2CH3.In/c1-3-2;;;/h1-2H3;2*1H3;/q-1;;;+1 |
Clave InChI |
JEMPWPKIYKCLQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[In](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


